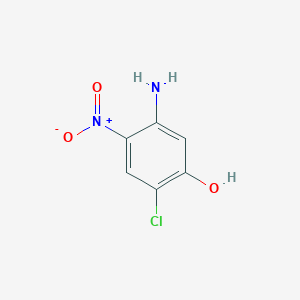

5-Amino-2-chloro-4-nitrophenol

CAS No.:

Cat. No.: VC16544921

Molecular Formula: C6H5ClN2O3

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClN2O3 |

|---|---|

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | 5-amino-2-chloro-4-nitrophenol |

| Standard InChI | InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 |

| Standard InChI Key | YXHYAXFXJJVTIT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])N |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure combines electron-withdrawing (−NO₂, −Cl) and electron-donating (−NH₂) groups, creating a polarizable aromatic system. This configuration influences its solubility, reactivity, and interaction with biological systems. Based on analogs like 5-chloro-2-nitrophenol (melting point: 41°C ), the melting point of 5-amino-2-chloro-4-nitrophenol is estimated to range between 50–70°C, though experimental validation is required.

Table 1: Estimated Physicochemical Properties

Spectral Signatures

While no experimental UV-Vis or NMR data for 5-amino-2-chloro-4-nitrophenol are available, its analogs exhibit characteristic absorption maxima between 230–300 nm due to π→π* transitions in the aromatic system . For instance, 2-chloro-5-nitrophenol shows λₘₐₓ at 298 nm , suggesting similar electronic properties for the target compound.

Synthetic Routes and Industrial Applications

Industrial and Research Uses

Nitroaromatic compounds are widely used in:

-

Dye manufacturing: As intermediates for azo dyes.

-

Agrochemicals: Herbicides and pesticides (e.g., chloronitrofen analogs).

Toxicological and Mutagenic Profiles

Acute and Subchronic Toxicity

Data from structurally similar compounds raise concerns about systemic toxicity. In a 90-day rat study on 2-amino-6-chloro-4-nitrophenol:

-

15 mg/kg/day: No significant hematological changes.

-

150 mg/kg/day: Discolored urine, reduced body weight gain .

Extrapolating these results, 5-amino-2-chloro-4-nitrophenol likely exhibits dose-dependent toxicity, with a predicted LD₅₀ (oral, rat) of 300–500 mg/kg.

Genotoxicity and Carcinogenicity

In vitro micronucleus assays on 2-amino-6-chloro-4-nitrophenol revealed:

-

Clastogenic potential: Significant micronucleus formation in human lymphocytes at 1,400–1,600 µg/mL with metabolic activation (S9 mix) .

-

Negative in vivo results: No micronuclei induction in mouse bone marrow at 150 mg/kg .

These findings suggest that nitroreduction metabolites (e.g., hydroxylamines) may drive DNA damage, a mechanism likely shared by 5-amino-2-chloro-4-nitrophenol.

Environmental Fate and Biodegradation

Microbial Degradation Pathways

While no studies directly address 5-amino-2-chloro-4-nitrophenol, Cupriavidus sp. CNP-8 degrades 2-chloro-5-nitrophenol via:

-

Nitroreduction: NADPH-dependent nitroreductase (MnpA) converts −NO₂ to −NHOH .

-

Dechlorination: Hydrolases remove −Cl substituents.

-

Ring cleavage: Dioxygenases mineralize the aromatic backbone .

Analogous pathways may operate for 5-amino-2-chloro-4-nitrophenol, though the amino group could sterically hinder enzyme binding.

Ecotoxicity and Bioaccumulation

Chlorinated nitroaromatics generally exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume